2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone
Overview
Description
2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone is a synthetic organic compound characterized by the presence of trichloro and dibromo substituents on a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination of 1-methylpyrrole: The starting material, 1-methylpyrrole, is brominated using bromine in the presence of a suitable solvent, such as acetic acid, to yield 4,5-dibromo-1-methylpyrrole.
Chlorination: The dibromo compound is then subjected to chlorination using trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The trichloro and dibromo substituents can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated or brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide derivative, while reduction may produce a less halogenated pyrrole compound.
Scientific Research Applications
2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit biofilm formation.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated substituents can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone can be compared with other halogenated pyrrole derivatives, such as:
2,2,2-Trichloro-1-(4,5-dichloro-1-methyl-pyrrol-2-yl)-ethanone: Similar structure but with chlorine substituents instead of bromine.
2,2,2-Trichloro-1-(4,5-diiodo-1-methyl-pyrrol-2-yl)-ethanone: Contains iodine substituents, which may alter its reactivity and biological activity.
Properties
IUPAC Name |
2,2,2-trichloro-1-(4,5-dibromo-1-methylpyrrol-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2Cl3NO/c1-13-4(2-3(8)6(13)9)5(14)7(10,11)12/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIVVBFXHLJKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Br)Br)C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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